Isoasparagine
Overview
Description
Aspartic 1-amide is an aspartic acid derivative, an amino acid amide and a beta-amino acid.
Scientific Research Applications
Formation and Significance
Isoaspartyl peptide bonds (isoAsp), arising from spontaneous rearrangement of certain asparagine and aspartic acid sites, are a major pathway for non-enzymatic degradation of peptides and proteins under mild conditions. This alteration can impact the biological activity of proteins, affecting their susceptibility to degradation and potentially eliciting autoimmunity. Methods to measure isoAsp sites have been developed, including the use of protein L-isoaspartyl methyltransferase (Aswad, Paranandi, & Schurter, 2000).
Differentiation in Peptides
Distinguishing isoaspartic acid (isoAsp) from aspartic acid (Asp) in peptides is challenging due to their similar properties. Ion-electron or ion-ion interaction fragmentation methods have shown promise in differentiating these residues, crucial for accurate characterization of peptides and proteins (Sargaeva, Lin, & O’Connor, 2011).
Mass Spectrometry Analysis
A novel assay for Asp isomerization using isotopic labeling with 18O has been developed for mass spectrometry analysis. This method allows for specific detection of isoAsp in complex samples, enhancing the understanding of protein modifications (Liu et al., 2012).
High-Throughput Quantitation
A fluorescence-based high-throughput coupled enzymatic assay (CEFIA) has been developed for the quantitation of IsoAsp in proteins and peptides. This method can rank-order drug candidates and support shelf life prediction and stability requirements in pharmaceutical research (Puri et al., 2017).
Disease and Aging Research
IsoAsp formation is significant in the context of aging and various diseases. Its presence in human serum albumin has been associated with Alzheimer's disease, and immunoassay methods have been developed for its detection, suggesting potential in diagnostics and disease research (Wang et al., 2021).
Mechanism of Action
Target of Action
Isoasparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is involved in the formation of cystobactamids, which are myxobacteria-derived topoisomerase inhibitors with potent anti-Gram-negative activity . The primary targets of this compound are the bacterial topoisomerase IIA .
Mode of Action
This compound interacts with its targets through a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety . This interaction is facilitated by a non-ribosomal peptide synthetase (NRPS) and involves the formation of tailored para-aminobenzoic acids . The biosynthetic logic involves a previously uncharacterized bifunctional domain found in the stand-alone NRPS module CysH, which performs either an aminomutase (AM) or an amide dehydratase (DH) type of reaction, depending on the activity of CysJ which hydroxylates CysH-bound L-asparagine .
Biochemical Pathways
This compound is involved in the biosynthesis of cystobactamids, a process that involves several key steps of linker formation and shuttling via CysB to the NRPS . The biosynthetic steps are reconstituted using in vitro experiments . This compound is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction .
Pharmacokinetics
It is known that this compound is a non-essential amino acid, meaning it can be produced by the body in addition to being obtained from food . The ADME properties of this compound and their impact on bioavailability are yet to be fully understood.
Result of Action
The action of this compound results in the formation of cystobactamids, which are potent inhibitors of bacterial topoisomerase IIA . These compounds have shown significant anti-Gram-negative activity . The formation of these compounds involves the attachment of ammonia to aspartic acid in an amidation reaction, which is crucial for the metabolic control of cell functions in nerve and brain tissue .
Biochemical Analysis
Biochemical Properties
Isoasparagine plays a significant role in biochemical reactions. It is involved in the production of cystobactamids, a family of non-ribosomally synthesized peptide antibiotics produced by different myxobacteria . These antibiotics consist of tailored para-aminobenzoic acids, connected by a unique α-methoxy-L-isoasparagine or a β-methoxy-L-asparagine linker moiety .
Cellular Effects
It is known that this compound is involved in the biosynthesis of cystobactamids . Cystobactamids are potent anti-Gram-negative antibiotics, indicating that this compound may play a role in the production of compounds with antimicrobial properties .
Molecular Mechanism
It is known to be involved in the biosynthesis of cystobactamids . In this process, this compound is used as a linker moiety, connecting tailored para-aminobenzoic acids . The biosynthetic steps of linker formation and shuttling via CysB to the non-ribosomal peptide synthetase (NRPS) have been reconstituted in vitro .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the biosynthesis of cystobactamids . This suggests that this compound may have a role in long-term cellular functions, such as the production of antimicrobial compounds .
Metabolic Pathways
This compound is involved in the metabolic pathways of cystobactamid biosynthesis . In this pathway, this compound serves as a linker moiety, connecting tailored para-aminobenzoic acids .
Transport and Distribution
It is known that this compound is involved in the biosynthesis of cystobactamids , suggesting that it may be transported and distributed within cells as part of this process .
Subcellular Localization
Given its role in the biosynthesis of cystobactamids , it is likely that this compound is localized in the areas of the cell where this biosynthesis occurs .
Properties
IUPAC Name |
3,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901471 | |
Record name | NoName_589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-25-9 | |
Record name | 3,4-Diamino-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC528893 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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